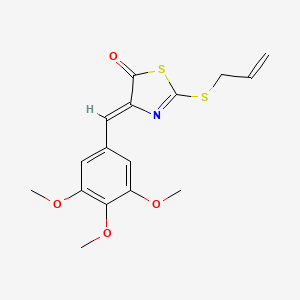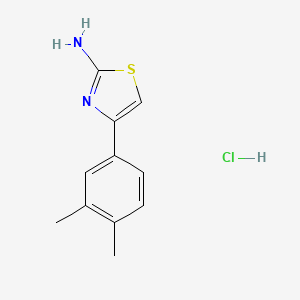![molecular formula C24H26O4 B5025580 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene](/img/structure/B5025580.png)
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-4-prop-2-enylphenol.
Etherification: The phenol group is etherified with ethylene glycol derivatives to form 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethanol.
Naphthalene Attachment: The final step involves the attachment of the naphthalene moiety through an ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The methoxy and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted ethers or phenols.
Applications De Recherche Scientifique
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-prop-2-enylphenol: Shares the methoxy and prop-2-enyl groups but lacks the extended ether and naphthalene moieties.
1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: Similar structure but with different ether linkages and functional groups.
Uniqueness: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is unique due to its combination of functional groups and extended ether linkages, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid](/img/structure/B5025516.png)

![N-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
![N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B5025548.png)
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5025564.png)

![4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid](/img/structure/B5025587.png)

